Lhf-535

Description

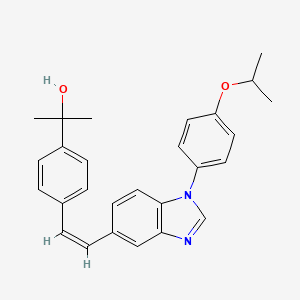

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNZTRPIBJSUIX-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450929-77-7 | |

| Record name | LHF-535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHF-535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Lhf 535 Antiviral Action

Elucidation of LHF-535 as a Viral Entry Inhibitor

This compound has been identified as a potent inhibitor of arenavirus entry into target host cells. nih.govscispace.comkinetabio.comusu.edumedchemexpress.comfirstwordpharma.comkinetabio.com Studies utilizing lentiviral pseudotypes expressing arenavirus glycoproteins have shown that this compound inhibits viral entry with sub-nanomolar potency against various Lassa virus lineages and New World hemorrhagic fever arenaviruses. nih.govscispace.complos.orgmedchemexpress.com

Interaction with Arenavirus Glycoprotein (B1211001) Complex (GPC)

The arenavirus GPC is a trimer composed of three subunits: GP1, GP2, and the stable signal peptide (SSP). nih.govscispace.comfrontiersin.orgresearchgate.netplos.orgmdpi.comfrontiersin.org This complex is essential for viral entry, mediating receptor binding and subsequent membrane fusion. scispace.comresearchgate.netplos.org this compound is understood to target this glycoprotein complex. nih.govscispace.complos.orgmedchemexpress.commedkoo.commdpi.com

Specificity for GP2 Subunit

Research indicates that this compound's sensitivity is significantly influenced by specific amino acid changes within the viral envelope glycoprotein, particularly in or near the transmembrane domain of the GP2 subunit. nih.govscispace.complos.org For instance, a unique amino acid substitution, V434I, in the transmembrane domain of the GP2 subunit of the Lassa virus lineage I LP strain resulted in a significant reduction in sensitivity to this compound compared to other strains. nih.govscispace.comusu.eduplos.org This position corresponds to an attenuation determinant in the Junín virus vaccine strain, Candid#1. nih.govscispace.complos.org

Role of Stable Signal Peptide (SSP) Interaction

The SSP is an integral part of the arenavirus GPC and interacts with GP2, playing a role in processes including GP2-mediated pH-dependent fusion. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.com Entry inhibitors like this compound are thought to interact with the SSP-GP2 prefusion structure. researchgate.netresearchgate.net Evidence supporting this interaction includes reports of epistatic interactions between residues in the SSP (such as K33 in Junín virus) and residues within GP2 (like F427), which modulate sensitivity to entry inhibitors and further implicate the SSP-GP2 interface in the antiviral mechanism. nih.govplos.org

Inhibition of pH-Dependent Membrane Fusion

Arenavirus entry involves endocytosis, followed by a pH-dependent conformational rearrangement of GP2 within the acidic environment of the endosome. scispace.comresearchgate.netplos.orgmdpi.com This rearrangement is crucial for mediating the fusion of the viral and endosomal membranes, allowing the viral genome to enter the host cell cytoplasm. scispace.comresearchgate.netplos.org this compound inhibits this pH-dependent membrane fusion process. frontiersin.orgmdpi.com

Stabilization of Pre-fusion Glycoprotein Conformation

The proposed mechanism of action for this compound, and similar entry inhibitors like ST-193, involves binding to and stabilizing the arenavirus GP complex in its pre-fusion conformation. nih.govscispace.comresearchgate.netplos.org By stabilizing this structure, this compound suppresses the conformational changes in GP2 that are necessary for membrane fusion to occur. nih.govscispace.comresearchgate.netplos.org Mutations that destabilize the GP complex can be selected for in the presence of this compound, which is consistent with the inhibitor's proposed mechanism of stabilizing the pre-fusion state. nih.govplos.org

Comparative Analysis with Related Benzimidazole (B57391) Derivatives (e.g., ST-193)

This compound is a small-molecule antiviral compound belonging to the bis-substituted benzimidazole class, developed as a chemical analog of the previously characterized arenavirus antiviral ST-193. nih.govresearchgate.netplos.orgresearchgate.net Both this compound and ST-193 function as viral entry inhibitors, primarily targeting the arenavirus envelope glycoprotein (GP). nih.govresearchgate.netplos.orgfirstwordpharma.comtargetmol.commedkoo.com This glycoprotein is crucial for the virus to enter host cells, mediating the fusion of the viral and endosomal membranes after the virus is endocytosed. nih.govplos.org

Research indicates that entry inhibitors such as ST-193 and this compound are thought to bind to and stabilize a pre-fusion structure of the arenavirus GP, thereby suppressing the conformational rearrangement of the GP2 subunit that is necessary for membrane fusion. nih.govresearchgate.netplos.org This mechanism prevents the virus from effectively entering the host cell and initiating replication. firstwordpharma.comkinetabio.comprnewswire.com

Comparative studies using lentiviral pseudotypes expressing heterologous arenavirus envelope GPs have evaluated the antiviral potency of this compound and ST-193 against various arenavirus strains. nih.govplos.orgscispace.com With the exception of the Lassa virus (LASV) LP strain from lineage I, this compound demonstrated potent inhibition of LASV GP-pseudotyped lentivirus with a 50% inhibitory concentration (IC₅₀) typically ranging from 0.1 to 0.3 nM. nih.govplos.orgscispace.com ST-193 was found to be less potent, exhibiting IC₅₀ values of 0.4 to 1.4 nM against these strains, making this compound approximately 2 to 6-fold more potent. nih.govplos.orgscispace.com

The LASV LP strain, however, showed reduced sensitivity to both compounds, with IC₅₀ values of 12 nM for ST-193 and 17 nM for this compound. nih.govplos.orgscispace.com This represented an IC₅₀ shift of 8 to 27-fold for ST-193 and 50 to 160-fold for this compound compared to their potency against other LASV strains. nih.govplos.orgscispace.com This reduced sensitivity in the LP strain was mapped to a single amino acid substitution, V434I, located in the transmembrane domain of the GP2 subunit. nih.govscispace.com This position corresponds to the attenuation determinant found in the Candid#1 strain, a live-attenuated Junín virus vaccine. nih.govscispace.com

This compound has shown broader potency against a wider range of pseudotyped arenaviruses, including LASV, Junín virus (JUNV), Machupo virus (MACV), Tacaribe virus (TCRV), Chapare virus (CHAPV), and Sabiá virus (SABV), compared to ST-193. researchgate.netfrontiersin.org Studies have indicated that this compound exhibits about 2 to 6-fold higher potency against this broad panel of arenaviruses. researchgate.netfrontiersin.org

In in vivo studies, ST-193 demonstrated protective efficacy in a guinea pig model of lethal Lassa virus infection, significantly reducing virus titers and enhancing survival. frontiersin.orgnih.gov this compound has also shown promising results in animal models, mediating 100% survival in a lethal guinea pig model of Lassa pathogenesis when dosing was initiated one or three days post challenge. nih.govresearchgate.net this compound also protected mice from a lethal dose of TCRV, with a daily oral dose decreasing viral titers significantly. nih.govscispace.com

Further research has involved synthesizing new benzimidazole derivatives using this compound and ST-193 as lead structures to identify compounds with high antiviral activities. nih.gov Some of these newly synthesized compounds have shown antiviral activities comparable to this compound against pseudotyped LASV entry with low cytotoxicity. frontiersin.orgnih.gov

The comparative analysis highlights this compound as an optimized analog of ST-193 with generally enhanced antiviral potency against a broad spectrum of hemorrhagic fever arenaviruses, both in vitro and in vivo, by targeting the viral entry mechanism through the envelope glycoprotein. nih.govresearchgate.netplos.orgresearchgate.netscispace.com

Here is a summary of comparative in vitro potency data:

| Compound | Virus (Pseudotype) | IC₅₀ Range (nM) |

| This compound | LASV (various strains except LP) | 0.1–0.3 nih.govplos.orgscispace.com |

| ST-193 | LASV (various strains except LP) | 0.4–1.4 nih.govplos.orgscispace.com |

| This compound | LASV (LP strain) | 17 nih.govplos.orgscispace.com |

| ST-193 | LASV (LP strain) | 12 nih.govplos.orgscispace.com |

| ST-193 | JUNV | 0.2-12 frontiersin.orgnih.gov |

| ST-193 | MACV | 0.2-12 frontiersin.orgnih.gov |

| ST-193 | GTOV | 0.2-12 frontiersin.orgnih.gov |

| ST-193 | SABV | 0.2-12 frontiersin.orgnih.gov |

| This compound | Broad range of arenaviruses (LASV, JUNV, MACV, TCRV, CHAPV, SABV) | 2-6 fold higher potency than ST-193 researchgate.netfrontiersin.org |

Broad Spectrum Antiviral Activity of Lhf 535 in Preclinical Models

In Vitro Efficacy Across Diverse Arenavirus Lineages

In vitro studies have been crucial in defining the spectrum and potency of LHF-535's antiviral activity. These experiments have typically utilized cell-based assays to measure the inhibition of viral replication or entry.

Inhibition Profiles Against Old World Arenaviruses (e.g., Lassa Virus Lineages)

This compound has shown potent inhibitory activity against Old World arenaviruses, most notably Lassa virus (LASV), the causative agent of Lassa fever. nih.govusu.edu Studies have demonstrated that this compound effectively inhibits viral entry mediated by the glycoproteins (GPs) from all major Lassa virus lineages (II, III, and IV). nih.govusu.eduplos.org However, a notable exception is the LP strain from the phylogenetically distinct lineage I, which exhibited a 50- to 160-fold reduction in sensitivity to the compound. nih.govplos.org This reduced sensitivity has been linked to a specific amino acid substitution (V434I) in the transmembrane domain of the GP2 subunit of the virus. nih.govusu.edu Despite this, the majority of tested Lassa virus strains are highly susceptible to this compound. nih.govplos.org

Inhibition Profiles Against New World Arenaviruses (e.g., Junín, Machupo, Tacaribe, Chapare, Sabiá Viruses)

The antiviral activity of this compound extends to the New World arenaviruses, a group that includes the causative agents of severe hemorrhagic fevers in South America. frontiersin.orgd-nb.info The compound has demonstrated potent activity against lentiviral pseudotypes expressing envelope glycoproteins from several pathogenic New World clade B arenaviruses, including Junín (JUNV), Machupo (MACV), Tacaribe (TCRV), Chapare (CHAPV), and Sabiá (SABV) viruses. frontiersin.org

Interestingly, a key finding is the lack of activity of this compound against the Candid#1 live-attenuated vaccine strain of Junín virus. usu.edu This resistance is attributed to the F427I substitution in the GP2 subunit, which is a known attenuation determinant for this vaccine strain. usu.eduresearchgate.net This suggests that the mechanism of this compound's action is closely linked to a viral virulence determinant. nih.govusu.edu

Assessment of Inhibitory Concentrations (e.g., IC50, EC50 values in cellular assays)

The potency of this compound has been quantified using various inhibitory concentration metrics. In lentiviral pseudotype infectivity assays, this compound inhibited most Lassa GP-pseudotyped viruses with a 50% inhibitory concentration (IC50) in the sub-nanomolar range, between 0.1 and 0.3 nM. nih.govtargetmol.complos.org In contrast, the less sensitive lineage I LP strain showed an IC50 of 17 nM. plos.orgplos.org Other studies have reported 50% effective concentration (EC50) values of less than 1 μM for Lassa, Machupo, and Junin viruses. targetmol.com

| Virus | Strain/Lineage | Assay Type | Inhibitory Concentration (IC50/EC50) |

|---|---|---|---|

| Lassa Virus | Lineages II, III, IV | Pseudotyped Lentivirus | 0.1–0.3 nM (IC50) |

| Lassa Virus | Lineage I (LP Strain) | Pseudotyped Lentivirus | 17 nM (IC50) |

| Lassa Virus | Not Specified | Cell-based | <1 μM (EC50) |

| Machupo Virus | Not Specified | Cell-based | <1 μM (EC50) |

| Junín Virus | Not Specified | Cell-based | <1 μM (EC50) |

Evaluation of Pseudotyped Lentivirus Systems for Entry Inhibition Studies

Pseudotyped lentivirus systems have been a key tool in evaluating the mechanism of action of this compound. nih.gov These systems involve creating non-replicating lentiviral particles that carry the envelope glycoproteins of arenaviruses on their surface. nih.gov By measuring the ability of this compound to block the entry of these pseudoviruses into target cells, researchers can specifically assess its activity as a viral entry inhibitor without the need for high-containment laboratories required for handling live pathogenic arenaviruses. nih.gov This methodology has been instrumental in determining the broad-spectrum activity of this compound against GPs from numerous Old and New World arenaviruses and in identifying specific amino acid changes that confer resistance. frontiersin.orgnih.gov

In Vivo Antiviral Efficacy Studies in Animal Models

The promising in vitro results for this compound have been followed by successful efficacy studies in established animal models of arenavirus infection.

Rodent Models of Arenavirus Infection (e.g., Mice, Guinea Pigs)

This compound has demonstrated protective efficacy in multiple rodent models. In a lethal model of Tacaribe virus (a New World arenavirus) infection in AG129 mice, which lack a functional interferon response, daily oral administration of this compound protected the animals from a lethal challenge. nih.govplos.org The treatment also led to a dramatic reduction in viral titers in the plasma, spleen, and liver. nih.govtargetmol.com Efficacy was also shown when the first dose was delayed by up to three days after infection, indicating its potential as a post-exposure therapeutic. nih.govresearchgate.net

Furthermore, this compound was evaluated in the gold-standard guinea pig model for Lassa fever. d-nb.info In these studies, this compound protected 100% of the guinea pigs from a lethal dose of a lineage IV Lassa virus strain. frontiersin.orgd-nb.info Treatment initiated up to three days after infection resulted in complete survival, reduced viremia, and fewer clinical signs of disease compared to untreated animals. d-nb.info Additionally, studies in guinea pigs challenged with Junín virus showed that while this compound alone only delayed the onset of severe disease, its coadministration with the antiviral drug favipiravir (B1662787) resulted in a synergistic effect and complete protection. nih.govnih.gov

Impact on Viral Load Dynamics in Tissues and Fluids

Preclinical studies have consistently shown that this compound effectively reduces viral loads in different tissues and bodily fluids of infected animals. In a lethal Tacaribe virus (TCRV) infection model in AG129 mice, daily oral administration of this compound led to a significant reduction in viral titers. nih.govusu.edu Specifically, at 7 days post-challenge, mice treated with this compound exhibited markedly lower viral loads in the plasma, spleen, and liver compared to the vehicle-treated control group. plos.org

Interactive Data Table: Effect of this compound on Tacaribe Virus Titers in AG129 Mice (7 days post-challenge)

| Treatment Group | Plasma (PFU/mL) | Spleen (PFU/g) | Liver (PFU/g) |

| Vehicle Control | ~10^5 | ~10^7 | ~10^6 |

| This compound (3 mg/kg) | ~10^4 | ~10^6 | ~10^5 |

| This compound (10 mg/kg) | <10^2 | <10^4 | <10^3 |

| This compound (30 mg/kg) | <10^2 | <10^3 | <10^2 |

| Note: PFU = Plaque-Forming Units. Data is approximated from graphical representations in the source material. plos.org |

Efficacy as a Post-Exposure Therapeutic Intervention

A crucial aspect of a viable antiviral therapeutic is its effectiveness when administered after viral exposure. This compound has demonstrated significant efficacy as a post-exposure therapeutic in multiple preclinical models. researchgate.netplos.org In the AG129 mouse model of lethal Tacaribe virus infection, treatment with this compound initiated up to 72 hours (3 days) after viral challenge resulted in increased survival rates compared to the untreated control group. researchgate.netplos.orgplos.org

Furthermore, in a stringent guinea pig model of lethal Lassa fever, this compound treatment initiated either 1 or 3 days after Lassa virus inoculation protected all animals from lethality. researchgate.net This stands in contrast to the control group, which succumbed to the infection. researchgate.net The ability to successfully treat the infection when administration is delayed highlights the potential clinical utility of this compound in real-world scenarios where individuals may not be diagnosed immediately after exposure.

Interactive Data Table: Survival Rate of Lassa Virus-Infected Guinea Pigs with Post-Exposure this compound Treatment

| Treatment Group | Initiation of Treatment (Post-Infection) | Survival Rate |

| Vehicle Control | N/A | 0% |

| This compound | Day 1 | 100% |

| This compound | Day 3 | 100% |

| Data is based on a lethal Lassa virus challenge model. researchgate.net |

Molecular Basis of Lhf 535 Susceptibility and Resistance

Identification of Viral Glycoprotein (B1211001) Determinants Modulating LHF-535 Sensitivity

Sensitivity to this compound is modulated by specific amino acid changes in the viral envelope glycoprotein. scispace.comresearchgate.net

Role of Specific Amino Acid Substitutions in GP2 (e.g., V434I)

A unique amino acid substitution, V434I, in the transmembrane domain of the envelope glycoprotein GP2 subunit has been identified as mediating reduced sensitivity to this compound. nih.govplos.orgscispace.comresearchgate.netnih.govplos.org This substitution was observed in the Lassa virus LP strain from lineage I, which exhibited approximately 100-fold less sensitivity to this compound compared to other Lassa virus strains. nih.govplos.orgscispace.comresearchgate.netnih.govplos.org The transmembrane region of GP2 is highly conserved across Lassa virus lineages, with the LP strain having two distinct substitutions, I432 and I434. researchgate.net Independent replacement of these residues with the consensus residue was evaluated for its effect on this compound sensitivity. researchgate.net

Correlation with Attenuation Determinants (e.g., F427I in Candid#1 Junín Virus)

The position of the V434I substitution in Lassa virus GP2 corresponds to the attenuation determinant of Candid#1, a live-attenuated Junín virus vaccine strain used to prevent Argentine hemorrhagic fever. nih.govplos.orgscispace.comnih.govplos.orgresearchgate.netresearchgate.net this compound potently inhibits wild-type Junín virus but not Candid#1. nih.govusu.eduplos.orgscispace.comnih.govresearchgate.netresearchgate.net The F427I substitution in Candid#1 Junín virus regulates this difference in sensitivity to this compound. nih.govusu.eduplos.orgscispace.comnih.govresearchgate.netresearchgate.net This suggests that this compound targets a viral virulence determinant, and mutations in this determinant can affect both drug sensitivity and viral attenuation. plos.orgscispace.comresearchgate.netplos.orgimmune-system-research.com

Mechanisms of Arenavirus Resistance to this compound

Arenaviruses can develop resistance to this compound through the emergence of drug-resistant viral variants. nih.govusu.eduscispace.comresearchgate.netnih.gov

Characterization of Drug-Resistant Viral Variants

Drug-resistant Tacaribe virus variants with reduced sensitivity to this compound were generated through serial passage in Vero cells under increasing concentrations of the compound. nih.govresearchgate.net Sequencing of these resistant isolates identified amino acid substitutions in the GP subunit that were comparable to those observed following serial passage in the presence of ST-193. researchgate.net

Genotypic and Phenotypic Analysis of Resistance Mutations

Studies have characterized the genotype and phenotype of this compound-resistant viruses. scispace.comresearchgate.net Genotypic analysis involves identifying specific amino acid changes in the viral genome, particularly within the envelope glycoprotein, that are associated with reduced drug sensitivity. researchgate.netnih.gov Phenotypic analysis measures the ability of the resistant virus to replicate in the presence of the drug, often expressed as a fold change in IC50 (the concentration of drug required to inhibit viral growth by 50%) compared to a drug-sensitive wild-type virus. nih.govhivguidelines.org The majority of emerging drug-resistant viruses selected through passage in the presence of this compound exhibited attenuated virulence. usu.eduscispace.comresearchgate.netnih.gov

Pathogenesis of this compound-Resistant Arenaviruses

The development of resistance to this compound has been shown to correlate with the attenuation of virulence in arenaviruses. researchgate.netimmune-system-research.com For example, the this compound-resistant Tacaribe virus variant F425L was found to be attenuated in an AG129 mouse model. researchgate.net This attenuation suggests that the mutations conferring resistance to this compound may also impact viral fitness and the ability of the virus to cause disease. plos.orgscispace.comresearchgate.netplos.org The observation that the live-attenuated Junín virus vaccine strain Candid#1 is also resistant to this compound further supports the link between resistance and attenuation. scispace.comresearchgate.net These findings have implications for monitoring the emergence of drug-resistant viruses during the clinical use of this compound, as resistant variants may have a reduced capacity for virulence. plos.orgscispace.comresearchgate.netplos.org

Data Table: Sensitivity and Resistance-Associated Mutations

| Virus Strain / Variant | Relevant Amino Acid Substitution(s) | This compound Sensitivity | Correlation with Attenuation | Source |

| Lassa virus (most lineages) | Wild-type | Sensitive | - | nih.govusu.eduscispace.comresearchgate.netnih.gov |

| Lassa virus LP strain (lineage I) | V434I | Reduced Sensitivity | - | nih.govplos.orgscispace.comresearchgate.netnih.govplos.org |

| Junín virus (wild-type) | Wild-type | Potently Inhibited | Virulent | nih.govusu.eduplos.orgscispace.comnih.govresearchgate.netresearchgate.net |

| Candid#1 Junín virus | F427I | Resistant | Attenuated | nih.govusu.eduplos.orgscispace.comnih.govresearchgate.netresearchgate.net |

| Tacaribe virus (resistant variant) | F425L (example) | Reduced Sensitivity | Attenuated | researchgate.net |

Attenuated Virulence Phenotypes of Resistant Strains

A notable observation from studies on this compound resistance is the correlation between the development of resistance and the attenuation of viral virulence. nih.govplos.orgnih.govresearchgate.netplos.orgscispace.com The majority of drug-resistant viruses emerging after serial passage in the presence of this compound have exhibited attenuated pathogenesis. nih.govplos.orgnih.govresearchgate.netplos.orgscispace.com

For example, the this compound-resistant Tacaribe virus variant F425L was found to be highly attenuated in AG129 mice when compared to the parental virulent strain. plos.orgresearchgate.netplos.org This suggests that the mutations conferring resistance to this compound can simultaneously impair the virus's ability to cause disease. nih.govresearchgate.net This phenomenon aligns with the observation that the Candid#1 vaccine strain of JUNV, which is resistant to this compound due to a mutation at a corresponding position in GP2, is also attenuated. nih.govplos.orgnih.govscispace.com

While the precise mechanism by which these amino acid substitutions in GP attenuate virulence is not fully understood, these findings suggest that this compound targets a viral determinant that is crucial for both drug sensitivity and virulence. nih.govresearchgate.net

Here is a summary of observed resistance-associated mutations and their impact on virulence:

| Virus | Resistance Mutation (GP2) | Sensitivity to this compound | Virulence Phenotype | Source |

| Lassa virus (LP strain) | V434I | Reduced | Not explicitly stated as attenuated due to this mutation alone in the provided text, but the position corresponds to an attenuation determinant. | nih.govplos.orgnih.govscispace.com |

| Junín virus (Candid#1) | F427I | Resistant | Attenuated | nih.govplos.orgnih.govplos.orgscispace.com |

| Tacaribe virus | F425L | Resistant | Attenuated in mice | plos.orgresearchgate.netplos.org |

| Tacaribe virus | Other GP substitutions | Reduced sensitivity | Majority attenuated | nih.gov |

Research Methodologies and Assay Systems for Lhf 535 Characterization

Cell-Based Assays for Antiviral Potency Determination

Cell-based assays are fundamental tools used to quantify the antiviral potency of compounds like LHF-535 in a controlled laboratory setting. These assays measure the ability of the compound to inhibit viral infection or replication in susceptible cell lines.

Lentiviral pseudotype infectivity assays have been extensively used to assess the ability of this compound to inhibit viral entry mediated by arenavirus envelope glycoproteins. nih.govplos.orgresearchgate.netnih.gov This method utilizes lentiviral particles that are engineered to express the envelope glycoproteins of specific viruses on their surface. By using pseudoviruses bearing heterologous envelope GPs, researchers can evaluate the inhibitory effect of this compound on the entry step of the viral life cycle. plos.org

Studies employing this assay have demonstrated that this compound possesses sub-nanomolar potency against the viral envelope glycoproteins from various Lassa virus lineages. nih.govplos.orgresearchgate.netscispace.comnih.gov Potency has also been evaluated against pseudotyped viruses representing other hemorrhagic fever arenaviruses, including Junín, Machupo, Tacaribe, Chapare, Sabiá, and Guanarito viruses. frontiersin.org

However, differential sensitivity has been observed against certain strains. For instance, the LP strain from Lassa virus lineage I exhibited approximately 100-fold reduced sensitivity to this compound compared to other strains. nih.govresearchgate.netscispace.comnih.gov This reduced sensitivity was linked to a unique amino acid substitution, V434I, in the transmembrane domain of the envelope glycoprotein (B1211001) GP2 subunit. nih.govresearchgate.netscispace.comnih.gov Engineered Lassa and Junín virus GPs have also been used in these assays to investigate the impact of specific amino acid substitutions on this compound sensitivity. plos.org

HEK-293 cells have been utilized in a Lassa virus pseudovirus model incorporating firefly luciferase and enhanced green fluorescent protein (EGFP) genes to evaluate antiviral activities. nih.gov In this model, this compound inhibited Lassa virus pseudovirus infection in a concentration-dependent manner. nih.gov A VSV pseudotyped lentivirus was used as a control in this system. nih.gov

Below is a table summarizing representative data from pseudovirus infectivity assays:

| Virus/Pseudovirus | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Lassa virus lineages (most) | Not specified | 0.1–0.3 | nih.govplos.orgmedchemexpress.commedchemexpress.comscispace.com |

| Lassa virus LP strain | Not specified | 17 | nih.govplos.orgscispace.com |

| Lassa virus pseudovirus | HEK-293 | 3.04 | nih.gov |

| Machupo virus | Not specified | <1000 | medchemexpress.commedchemexpress.commedchemexpress.comfishersci.at |

| Junín virus | Not specified | <1000 | medchemexpress.commedchemexpress.commedchemexpress.comfishersci.at |

| VSVg virus | Not specified | 1000-10000 | medchemexpress.commedchemexpress.commedchemexpress.comfishersci.at |

Note: IC50 values may vary slightly depending on the specific assay conditions and cell lines used.

Studies using virus yield reduction assays have shown that this compound potently inhibited Junín virus. nih.govscispace.comnih.gov However, it exhibited differential potency against the Candid#1 strain, a live-attenuated Junín virus vaccine strain. nih.govscispace.comnih.gov This difference in sensitivity was found to be regulated by the Candid#1 attenuation determinant, specifically the F427I amino acid substitution. nih.govscispace.comnih.gov

Serial passage of Tacaribe virus in this compound-treated Vero cells has been employed to select for virus isolates with reduced sensitivity to this compound. nih.govplos.orgscispace.com Sequencing of these resistant isolates identified amino acid substitutions in the viral glycoprotein that were comparable to those observed with the related compound ST-193. plos.org

In Vivo Study Designs for Efficacy Assessment

In vivo studies are crucial for evaluating the efficacy of antiviral compounds in living organisms, providing insights into their ability to protect against disease and reduce viral burden in a more complex biological system.

Efficacy studies for this compound have been conducted in established animal models for arenavirus infection. The AG129 mouse model, which lacks functional interferon-alpha/beta and -gamma receptors, has been used for early-stage evaluation of antivirals that directly target the viral replication cycle. nih.govmedchemexpress.com In this model, mice have been challenged with Tacaribe virus (TCRV), an arenavirus related to Junín virus. nih.govmedchemexpress.comfrontiersin.orgplos.org A typical infection protocol involved challenging mice with 200 plaque-forming units (PFU) of Tacaribe virus by intraperitoneal injection. plos.org

The lethal Hartley guinea pig model has also been used to evaluate this compound against Lassa pathogenesis. researchgate.netresearchgate.net This model involves challenging guinea pigs with a lethal dose of Lassa virus. researchgate.net

Study designs in these models have included monitoring survival rates and measuring viral loads in biological samples. nih.govplos.orgresearchgate.net Post-exposure therapeutic efficacy has also been assessed by initiating this compound administration at various time points after viral challenge. nih.govmedchemexpress.complos.org Animal experiments were conducted under protocols approved by Institutional Animal Care and Use Committees. nih.gov

To assess the impact of this compound on viral replication in vivo, viral load quantification techniques are employed. In studies using the AG129 mouse model infected with Tacaribe virus, viral titers have been measured in plasma, spleen, and liver at specific time points post-challenge. nih.govmedchemexpress.complos.org These measurements provide a quantitative assessment of the viral burden in different organs and the bloodstream. The virus detection limit is typically indicated in such studies. nih.govplos.org

In the guinea pig model of Lassa virus infection, viremia (viral load in the blood) has been measured to evaluate the effectiveness of this compound in reducing systemic viral levels. researchgate.net Reduced viral load is considered a key indicator of antiviral efficacy and is known to correlate with improved clinical outcomes in Lassa fever. researchgate.net Studies have shown that this compound significantly reduced viremia in treated guinea pigs compared to control groups. researchgate.net

Structural Biology and Molecular Dynamics Approaches for Target Interaction

This compound functions as a viral entry inhibitor by targeting the arenavirus envelope glycoprotein (GP). nih.govplos.orgmdpi.commedchemexpress.comresearchgate.netmedchemexpress.compreprints.orgscispace.comnih.govkinetabio.com The arenavirus GP is a complex composed of three subunits: a stable signal peptide (SSP), the receptor-binding subunit GP1, and the transmembrane fusion subunit GP2. nih.gov this compound specifically targets the GP2 subunit, which is responsible for mediating the pH-dependent fusion of the viral and host cell membranes necessary for viral entry. mdpi.compreprints.org

The proposed mechanism of action for this compound involves preventing the conformational changes required for membrane fusion. researchgate.net It is thought to achieve this by interacting with the SSP-GP2 prefusion structure. researchgate.net Evidence supporting this mechanism comes from studies identifying resistance mutations that map to specific amino acid substitutions within the transmembrane domain of the GP2 subunit, such as V434I and F427I. nih.govresearchgate.netscispace.comnih.gov These mutations, which confer reduced sensitivity to this compound, are located in a region critical for GP-mediated fusion.

While direct structural biology (like X-ray crystallography or cryo-EM) or molecular dynamics simulation data specifically detailing the binding pose of this compound to the arenavirus GP are not extensively described in the provided search results, related studies provide context for understanding the target interaction. For example, the Surface Plasmon Resonance (SPR) technique has been used to analyze the binding activities of other benzimidazole (B57391) derivatives, using this compound and ST-193 as lead structures, to the GP2 protein. nih.gov This indicates that binding studies to the GP2 target are part of the research efforts in this compound class. The structural information available for this compound, including its molecular formula (C27H28N2O2) and SMILES notation, confirms its nature as a bis-substituted benzimidazole compound. medchemexpress.comresearchgate.netmedchemexpress.complos.orgmedchemexpress.comuni.luymilab.comglpbio.com

High-Throughput Screening and Fragment-Based Drug Discovery in this compound Analogs

High-throughput screening (HTS) has played a significant role in identifying antiviral compounds, including the predecessors and analogs of this compound. The parent compound of ST-193, an analog of this compound, was initially identified through an HTS assay utilizing a virus pseudotyped with the Lassa virus glycoprotein mdpi.com. This compound itself was discovered following HTS and structural optimization of benzimidazole derivatives scribd.com. HTS campaigns have been conducted using pseudotyped viruses expressing the Lassa virus envelope glycoprotein complex (GPC) to screen for entry inhibitors researchgate.netmdpi.com.

Fragment-based drug discovery (FBDD) has also been employed in the search for novel compounds targeting Lassa virus entry. Screening a fragment-based drug discovery library against pseudotyped Lassa virus led to the identification of compounds like F1920 and F1965, which inhibit GPC-mediated membrane fusion mdpi.comresearchgate.net. These identified fragments can serve as starting points for the synthesis and optimization of more potent analogs, potentially including those structurally related to this compound mdpi.com.

Research findings indicate that this compound exhibits potent antiviral activity against a broad range of hemorrhagic fever arenaviruses. Using a lentiviral pseudotype infectivity assay, this compound demonstrated sub-nanomolar potency against the viral envelope glycoproteins from most Lassa virus lineages, with IC50 values typically ranging from 0.1 to 0.3 nM nih.govmedchemexpress.complos.org. ST-193, a related analog, was found to be 2-6 fold less potent plos.org. Studies have also synthesized further compounds with a benzimidazole core, using ST-193 and this compound as lead structures, and identified compounds that restricted pseudotyped Lassa virus entry comparably to this compound frontiersin.org.

Data from antiviral activity screening:

| Compound | Virus Type (Pseudotyped) | IC50 (nM) | Reference |

| This compound | Lassa Virus (most lineages) | 0.1–0.3 | medchemexpress.complos.org |

| This compound | Lassa Virus (LP strain) | 17 | plos.org |

| ST-193 | Lassa Virus (most lineages) | 0.4–1.4 | plos.org |

| ST-193 | Lassa Virus (LP strain) | 12 | plos.org |

| ST-193 | Lassa Virus | 1.6 | mdpi.com |

| F1920 | LASV | ~50000 | mdpi.comresearchgate.net |

| F1965 | LASV | ~50000 | mdpi.comresearchgate.net |

Note: IC50 values for F1920 and F1965 are significantly higher (lower potency) as they were identified in a fragment screen mdpi.comresearchgate.net.

Genetic Engineering and Reverse Genetics Systems for Viral Manipulation

Genetic engineering and reverse genetics systems are invaluable tools in studying arenaviruses and evaluating the efficacy of antiviral compounds like this compound. These systems allow for the manipulation of viral genomes, enabling researchers to study specific viral proteins, investigate mechanisms of entry and replication, and generate recombinant viruses, including pseudotyped viruses nih.govresearchgate.net.

Pseudotyped viruses, often based on lentiviral vectors like HIV-1 or vesicular stomatitis virus (VSV), are engineered to express the envelope glycoproteins of arenaviruses, such as Lassa virus GPC nih.govresearchgate.net. These systems are crucial for high-throughput screening of entry inhibitors like this compound, as they can be handled under lower biosafety level conditions compared to live, highly pathogenic viruses nih.govresearchgate.net.

Reverse genetics systems modeling the complete viral life cycle have been used in conjunction with studies on arenaviral entry inhibitors, including this compound, to enhance the understanding of their antiviral benefit against authentic Lassa virus dntb.gov.ua. These systems can be used to generate recombinant viruses with specific mutations in viral genes, such as the envelope glycoprotein, to investigate mechanisms of resistance to compounds like this compound nih.govplos.org.

Research using these systems has shown that the sensitivity of Lassa virus to this compound can be modulated by specific amino acid changes in the viral envelope glycoprotein, particularly in the GP2 subunit transmembrane region nih.govresearchgate.netplos.org. For instance, a unique amino acid substitution (V434I) in the LP strain of Lassa virus lineage I resulted in significantly reduced sensitivity to this compound nih.govresearchgate.netplos.org. This position corresponds to an attenuation determinant in the Candid#1 vaccine strain of Junín virus, which was also found to be resistant to this compound nih.govplos.orgfrontiersin.org. Serial passage of Tacaribe virus in the presence of this compound has also yielded drug-resistant viruses with mutations in the glycoprotein, and importantly, the majority of these resistant viruses exhibited attenuated pathogenesis nih.govplos.org.

Genetic manipulation techniques are also used in the development and evaluation of potential vaccine candidates for Lassa fever, which can involve expressing arenavirus glycoproteins using viral vectors nih.gov. While not directly focused on this compound's mechanism, this highlights the broader application of genetic engineering in combating arenaviruses nih.gov.

Future Research Directions and Translational Perspectives for Lhf 535

Exploration of LHF-535 in Additional Arenaviral Pathogen Models

While this compound has shown broad-spectrum activity against several arenaviruses, further research is needed to fully explore its efficacy against a wider array of pathogenic mammarenaviruses. Studies utilizing pseudotyped viruses expressing GPs from different arenavirus species and lineages, particularly those responsible for human hemorrhagic fevers not yet comprehensively evaluated, would help define the full breadth of its inhibitory activity. nih.govrsc.orgscispace.comfrontiersin.org Evaluating this compound in relevant small animal models for these specific arenaviruses would provide crucial in vivo data to support its potential as a broad-spectrum therapeutic. nih.govresearchgate.netplos.orgscispace.comd-nb.infofrontiersin.orgresearchgate.net This includes investigating its efficacy against emerging arenaviruses that may pose future public health threats. nih.govasm.org

Strategies to Mitigate or Overcome Antiviral Resistance

The emergence of antiviral resistance is a significant concern for any therapeutic agent, particularly with RNA viruses known for their high mutation rates. mdpi.com Research has shown that resistance to this compound can emerge through specific amino acid substitutions in the viral envelope glycoprotein (B1211001), particularly within the GP2 subunit transmembrane region. nih.govresearchgate.netplos.orgscispace.comfrontiersin.org Future research should focus on:

Characterizing the genetic barriers to resistance for this compound across different arenavirus species.

Investigating the fitness cost associated with resistance-conferring mutations to understand their potential impact on viral transmission and pathogenesis. plos.orgscispace.com

Developing strategies to mitigate resistance, such as combination therapy with other antiviral agents targeting different stages of the viral life cycle. asm.org Co-administration of this compound with other antivirals like ribavirin (B1680618) has shown enhanced antiviral benefit against Lassa virus in some studies. researchgate.net

Designing next-generation inhibitors that are less susceptible to the identified resistance mutations or target alternative sites on the glycoprotein complex.

Development of Next-Generation Arenavirus Entry Inhibitors Based on this compound Scaffold

This compound, as an optimized analog of ST-193, serves as a valuable lead compound for the development of next-generation arenavirus entry inhibitors. nih.govplos.orgplos.org Future research should leverage the structural information and understanding of this compound's interaction with the arenavirus GP to design compounds with improved properties, including:

Enhanced potency and broader spectrum of activity against resistant strains and a wider range of arenaviruses.

Optimized pharmacokinetic profiles for better absorption, distribution, metabolism, and excretion.

Reduced potential for the development of resistance.

Exploration of novel chemical modifications to the benzimidazole (B57391) scaffold or entirely new scaffolds that target the same or overlapping binding sites on the GP complex. nih.govresearchgate.netplos.org

Integration of this compound Research into Broader Arenavirus Antiviral Strategies

Research on this compound should be integrated into broader strategies for arenavirus prevention and treatment. This includes:

Evaluating the potential for this compound to be used in combination therapies with other classes of antivirals, such as polymerase inhibitors or host-targeting agents, to achieve synergistic effects and prevent resistance. mdpi.commdpi.comasm.orgconicet.gov.ar

Investigating its potential role in post-exposure prophylaxis, given its mechanism of inhibiting viral entry. researchgate.net

Exploring the possibility of developing alternative formulations, such as intravenous dosing, to provide flexibility in administration, particularly for severely ill patients. kinetabio.com

Considering its use in conjunction with vaccine strategies, especially in endemic regions, to provide both immediate protection and long-term immunity. plos.org

Public Health and Biodefense Implications of Arenavirus Entry Inhibitor Research

Arenaviruses, particularly those causing hemorrhagic fevers, are classified as Category A pathogens due to their high lethality and potential for intentional release. frontiersin.orgnih.govasm.orgasm.org Research into entry inhibitors like this compound has significant public health and biodefense implications:

Development of effective entry inhibitors provides a crucial medical countermeasure against potential deliberate or natural arenavirus outbreaks. nih.govasm.orgkinetabio.comkinetabio.com

Understanding the mechanism of action of this compound and the mechanisms of resistance can inform the development of diagnostic tools and surveillance strategies for drug-resistant strains. plos.orgnih.gov

The knowledge gained from studying this compound can accelerate the discovery and development of antivirals against other emerging and re-emerging viral threats that utilize similar entry mechanisms. asm.orgmdpi.com

Continued investment in arenavirus entry inhibitor research contributes to global health security and preparedness against high-consequence pathogens. nih.govasm.orgkinetabio.comasm.orgkinetabio.comintrepidalliance.org

Arenavirus Susceptibility to this compound (Pseudotype Virus Assay)

| Arenavirus Species | Lineage/Strain | Sensitivity to this compound (Relative to ST-193) | Key Resistance Mutation(s) |

| Lassa Virus (LASV) | Lineages II, III, IV | 2-6 fold higher potency nih.govfrontiersin.org | V434I (Lineage I LP strain) nih.govresearchgate.netscispace.comfrontiersin.org |

| Lassa Virus (LASV) | Lineage I (LP strain) | Perceptibly less sensitive (100-fold lower potency) nih.govscispace.com | V434I nih.govresearchgate.netscispace.comfrontiersin.org |

| Junín Virus (JUNV) | Various | Potent inhibition nih.govscispace.comfrontiersin.org | F427I (Candid#1 vaccine strain) nih.govplos.orgscispace.comfrontiersin.orgnih.gov |

| Machupo Virus (MACV) | Various | Potent inhibition frontiersin.org | Not specified in sources |

| Tacaribe Virus (TCRV) | Various | Potent inhibition nih.govplos.orgscispace.comfrontiersin.org | F425L identified in resistant variants plos.orgresearchgate.net |

| Chapare Virus (CHAPV) | Various | Potent inhibition frontiersin.org | Not specified in sources |

| Sabiá Virus (SABV) | Various | Potent inhibition frontiersin.org | Not specified in sources |

Q & A

Q. What is the mechanism of action of LHF-535 against arenaviruses?

this compound inhibits viral entry by targeting the envelope glycoprotein (GPC) of arenaviruses, specifically blocking membrane fusion. This mechanism was validated using surface plasmon resonance (SPR) binding assays and pseudovirus models expressing LASV GPC fused to luciferase or fluorescent reporters . Structural studies suggest interactions with the GP2 transmembrane domain, critical for fusion activity .

Q. What in vitro efficacy data support this compound as a broad-spectrum antiviral?

this compound exhibits EC50 values of <1 μM against Lassa, Machupo, and Junín viruses, and 1–10 μM against VSVg pseudotyped viruses. These results were derived from cell-based assays using viral pseudoparticles and live virus yield reduction experiments in Vero cells .

Q. Which experimental models are used to evaluate this compound’s antiviral activity?

Researchers employ:

- Pseudovirus models : Engineered to express LASV GPC and reporter genes (e.g., luciferase) for high-throughput screening .

- Live virus assays : Measure viral replication inhibition in Vero cells or animal models (e.g., Tacaribe virus in mice) .

Advanced Research Questions

Q. How can researchers address contradictions in reported EC50 values for this compound?

Discrepancies in EC50 values (e.g., VSVg EC50 ranging from 1–10 μM) may arise from assay variability, such as cell line differences (HeLa vs. Vero) or pseudovirus batch effects. Standardizing protocols and cross-validating results with orthogonal assays (e.g., plaque reduction neutralization) are recommended .

Q. What experimental strategies identify resistance mechanisms to this compound?

Serial passaging of viruses (e.g., Tacaribe virus) in this compound-treated cells, followed by whole-genome sequencing, revealed mutations in GP2 (e.g., V434I). Functional validation via reverse genetics confirms these mutations reduce drug sensitivity .

Q. How are combination therapies involving this compound designed to enhance efficacy?

Synergy studies pair this compound with nucleoside analogs (e.g., favipiravir) to target multiple viral replication stages. In vivo models of Junín virus infection demonstrate coadministration reduces viral load and mortality, assessed via qRT-PCR and survival curves .

Q. What methodologies are used to characterize this compound’s pharmacokinetics in clinical trials?

Phase 1 trials utilized:

Q. How can researchers validate this compound’s target engagement in vivo?

Target occupancy assays (e.g., radiolabeled GPC binding studies) and ex vivo viral inhibition assays using serum samples from dosed animals or humans confirm pharmacodynamic activity .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Nonlinear regression models (e.g., four-parameter logistic curves) calculate EC50/IC50 values. For clinical data, population pharmacokinetic (PopPK) modeling accounts for inter-subject variability .

Q. How should researchers report this compound’s antiviral activity to ensure reproducibility?

Follow guidelines for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.